1-(2-Phenoxyethyl)-3-[3-(trifluoromethyl)phenyl]imidazolidin-2-one
Description
Properties
IUPAC Name |
1-(2-phenoxyethyl)-3-[3-(trifluoromethyl)phenyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2/c19-18(20,21)14-5-4-6-15(13-14)23-10-9-22(17(23)24)11-12-25-16-7-2-1-3-8-16/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBFMKAICGEEBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CCOC2=CC=CC=C2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenoxyethyl)-3-[3-(trifluoromethyl)phenyl]imidazolidin-2-one typically involves multiple steps, starting with the preparation of the phenoxyethyl and trifluoromethylphenyl precursors. These precursors are then reacted under specific conditions to form the imidazolidin-2-one core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenoxyethyl)-3-[3-(trifluoromethyl)phenyl]imidazolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-(2-Phenoxyethyl)-3-[3-(trifluoromethyl)phenyl]imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand for biological receptors or as a probe in biochemical assays.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It can be employed in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism by which 1-(2-Phenoxyethyl)-3-[3-(trifluoromethyl)phenyl]imidazolidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related imidazolidin-2-one derivatives:
Key Observations:
- Trifluoromethyl (CF3) Group : Present in all listed compounds, this group improves membrane permeability and resistance to oxidative metabolism .
- Electron-Withdrawing Groups : Sulfonyl (25 ) and methoxy (18c ) groups modulate electronic properties, influencing enzyme affinity.
Pharmacological Activity Comparison
Anti-Alzheimer’s Potential
- Compound 18c : Exhibited superior AChE inhibition compared to donepezil (reference drug), attributed to its 3,4-dimethoxybenzyl group and trifluoromethyl-piperidine moiety, which likely enhance π-π stacking and hydrophobic interactions with AChE .
- However, the absence of a piperidine moiety (as in 18c) may reduce potency.
Enzyme Inhibition
- Compound 25: Demonstrated Nox4 inhibition (IC50 ~0.5 µM), critical for targeting oxidative stress in fibrotic diseases. The sulfonyl group may stabilize hydrogen bonding with catalytic residues .
- Compound 34 : Inhibited transglutaminase 2 (anti-cancer target) via its morpholine-ethyl chain, which likely occupies solvent-exposed regions of the enzyme .
Structure-Activity Relationship (SAR) Insights
CF3 Positioning : Meta-substitution (target compound) vs. para-substitution (25 , 34 ) influences steric and electronic interactions with target enzymes.
R1 Group: Flexible chains (e.g., phenoxyethyl) may improve blood-brain barrier penetration (relevant for CNS targets). Rigid aromatic groups (e.g., biphenyl in 112) enhance planar stacking but reduce adaptability.
Heterocyclic Additions : Piperidine (18c ) and morpholine (34 ) introduce basicity, affecting solubility and protein binding.
Biological Activity
1-(2-Phenoxyethyl)-3-[3-(trifluoromethyl)phenyl]imidazolidin-2-one (CAS: 866040-40-6) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and therapeutic implications, supported by diverse research findings.
- Molecular Formula : C18H17F3N2O2
- Molecular Weight : 350.34 g/mol
- Purity : >90%
- Boiling Point : 442.9 ± 55.0 °C (Predicted)
- Density : 1.292 ± 0.06 g/cm³
Biological Activity Overview
The compound exhibits various biological activities, including:
- Antioxidant Activity : Studies have shown that derivatives of imidazolidinones, including this compound, demonstrate significant antioxidant properties when evaluated using DPPH and phosphomolybdenum methods .
- Anticonvulsant Activity : Recent research indicates that related compounds in the imidazolidinone class have anticonvulsant effects comparable to established medications like phenytoin and levetiracetam .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism :
- Anticonvulsant Mechanism :
Case Studies
- Antioxidant Evaluation :
- Anticonvulsant Testing :
Comparative Analysis Table
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 1-(2-Phenoxyethyl)-3-[3-(trifluoromethyl)phenyl]imidazolidin-2-one, and how can reaction conditions be optimized for yield?
- Methodology :
- Route 1 : React acyclic urea intermediates (e.g., 1-(2-haloethyl)-3-aryl derivatives) with trifluoromethylphenyl precursors in tetrahydrofuran (THF) under controlled temperature (20–25°C). Use triethylamine (TEA) as a base and N,N-dimethyl-4-aminopyridine (DMAP) as a catalyst to achieve yields up to 97% .
- Route 2 : Employ nucleophilic substitution reactions of N-acyl cyclic urea derivatives with secondary amines. Optimize by varying acyl chlorides (e.g., 2-fluoro-3-(N-methylbenzamide)benzoyl chloride) and reaction times (1–5 hours) to balance yield (35–95%) and purity .
Q. How can molecular docking studies predict the binding interactions of this compound with biological targets?
- Methodology :
- Use AutoDock Vina for docking simulations. Prepare ligand and receptor files in PDBQT format, set grid maps to cover the active site (e.g., 20 ų box), and apply the scoring function to rank binding poses .
- Validate predictions by comparing computed binding energies (ΔG) with experimental IC50 values. Cross-check results using molecular dynamics (MD) simulations to assess stability of ligand-receptor complexes .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization and purity assessment?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : Analyze and spectra to confirm backbone connectivity (e.g., imidazolidinone ring protons at δ 3.42–4.32 ppm) and trifluoromethyl group integration .
- X-ray Crystallography : Resolve crystal packing (e.g., C–H···π interactions) and torsional angles (e.g., 35.6° for phenyl group orientation) to validate 3D conformation .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 379.15) and rule out impurities .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in imidazolidin-2-one derivatives for therapeutic applications?
- Approach :
- Functional Group Modulation : Replace the phenoxyethyl moiety with benzyl or pyridinyl groups to assess impact on biological activity (e.g., anti-Alzheimer’s potency) .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding via carbonyl groups, hydrophobic interactions from trifluoromethylphenyl) using docking and MD simulations .
Q. Which in vitro and in vivo models are suitable for evaluating pharmacological activity in neurodegenerative disease research?
- Models :
- In Vitro :
- Acetylcholinesterase (AChE) inhibition assays using Ellman’s method .
- Neuronal cell viability tests (e.g., SH-SY5Y cells exposed to amyloid-β aggregates) .
- In Vivo :
- Morris water maze tests in transgenic Alzheimer’s mice to assess cognitive improvement .
- Behavioral studies (e.g., locomotor activity, anxiety tests) in rodents dosed at 10–50 mg/kg .
Q. How can researchers resolve contradictions in experimental data, such as variable synthetic yields or biological activity?
- Troubleshooting :
- Yield Discrepancies : Compare reaction conditions (e.g., 97% yield with DMAP/TEA vs. 35% without catalysts). Optimize solvent polarity (e.g., THF vs. DMF) and temperature .
- Biological Variability : Validate assays using positive controls (e.g., donepezil for AChE inhibition). Replicate studies across multiple cell lines (e.g., MCF-7 vs. PC12) to confirm target specificity .
Q. What approaches are used to identify biological targets for imidazolidin-2-one derivatives?
- Methods :
- Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from tissue lysates .
- Radioligand Binding Assays : Use -labeled analogs to quantify binding to adrenergic or serotonin receptors (e.g., Ki < 100 nM for α2-adrenoceptors) .
Q. How can stability and storage conditions affect experimental reproducibility?
- Guidelines :
- Store the compound in airtight containers under nitrogen at −20°C to prevent hydrolysis of the imidazolidinone ring.
- Monitor degradation via HPLC (e.g., 95% purity at t = 0 vs. 90% after 6 months) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
